Solanesol

Vue d'ensemble

Description

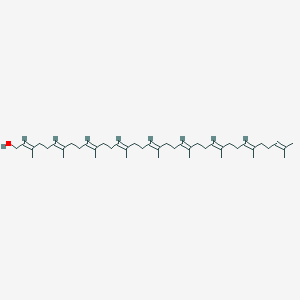

Le solanésol est un alcool polyisoprénoïde à longue chaîne composé de neuf unités d’isoprène. On le trouve principalement dans les cultures de la famille des Solanacées, telles que le tabac, la tomate, la pomme de terre, l’aubergine et le poivron . Ce composé est remarquable pour son rôle d’intermédiaire dans la synthèse de molécules bioactives importantes comme la coenzyme Q10 et la vitamine K2 . Le solanésol est un solide blanc et cireux à température ambiante, non polaire ou faiblement polaire, et il est insoluble dans l’eau mais soluble dans des solvants organiques comme l’hexane, le chloroforme et l’acétone .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have demonstrated the neuroprotective potential of solanesol in various models of neurological disorders. For instance, this compound administration has been shown to ameliorate anxiety-like behaviors in mice by inhibiting neuroinflammation through the downregulation of specific inflammatory markers such as IL-1β and TNF-α . In another study, this compound improved cognitive functions and reduced neuroinflammatory responses in models of intracerebral hemorrhage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. It has been shown to activate the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which plays a critical role in mediating anti-inflammatory responses . Furthermore, this compound has been effective in reducing oxidative stress and pro-inflammatory cytokine levels in various experimental settings .

Anticancer Activity

The compound has also garnered attention for its anticancer properties. This compound and its derivatives have been synthesized to enhance the efficacy of traditional anticancer drugs while minimizing toxicity. Research indicates that certain this compound derivatives can reverse drug resistance in cancer cells, thereby improving the effectiveness of treatments like paclitaxel . Additionally, molecular dynamics simulations suggest that this compound interacts with key proteins involved in cancer progression, further supporting its role as an anticancer agent .

Drug Delivery Systems

This compound's hydrophobic nature has led to its incorporation into drug delivery systems. For example, amphiphilic this compound derivatives have been developed to improve the bioavailability of poorly soluble drugs like coenzyme Q10 and doxorubicin . These formulations enhance the pharmacokinetic properties of these compounds, making them more effective in clinical applications.

Antioxidant Activity

Research has indicated that this compound possesses strong antioxidant properties, which can protect cells from oxidative damage. This characteristic is particularly beneficial in developing treatments for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Enhancing Tobacco Quality

In agriculture, particularly within tobacco cultivation, this compound content is a marker for quality assessment. Studies have shown that agronomic practices can significantly influence this compound accumulation in tobacco leaves . Understanding these factors can lead to improved cultivation techniques that enhance both yield and quality.

Biopesticide Development

Emerging research suggests that this compound may exhibit antimicrobial properties that could be harnessed for developing biopesticides. Its ability to inhibit bacterial growth presents opportunities for environmentally friendly pest control solutions in agriculture .

Case Studies and Research Findings

Mécanisme D'action

Le solanésol exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, il a été démontré que le solanésol induit l’expression de l’hème oxygénase-1, une enzyme qui joue un rôle crucial dans la cytoprotection contre le stress oxydatif et l’inflammation . De plus, le solanésol améliore les complexes mitochondriaux tels que l’activité enzymatique de la coenzyme Q10, ce qui contribue à atténuer les dommages inflammatoires et oxydatifs .

Analyse Biochimique

Biochemical Properties

Solanesol interacts with several enzymes, proteins, and other biomolecules. It has been found to bind to palmitic acid, linoleic acid, linolenic acid, myristic acid, and oleic acid, as well as ethyl acetate, caprylic acid, capric acid, and phytosterols . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cytoprotection against oxidative stress and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It possesses strong free radical absorption ability and antioxidant activity . Notably, this compound’s anti-inflammatory, neuroprotective, and antimicrobial activities have been previously demonstrated . This compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuated inflammatory and oxidative damage to the rat brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity in cells . This suggests that this compound can influence gene expression and enzyme activation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound treatment significantly improved motor performance and cognitive behavior-related tasks in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. Its biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .

Transport and Distribution

It is known that this compound’s accumulation in plants is influenced by genetic and environmental factors .

Subcellular Localization

It is known that this compound biosynthesis occurs in plastids of higher plants , suggesting that this compound may be localized within plastids.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse chimique du solanésol est difficile en raison de sa longue chaîne carbonée et de ses multiples doubles liaisons. Par conséquent, le solanésol est principalement extrait de cultures de la famille des Solanacées, en particulier des feuilles de tabac . Le processus d’extraction implique plusieurs étapes, notamment l’extraction par solvant, la purification et la cristallisation .

Méthodes de production industrielle : La production industrielle de solanésol repose principalement sur l’extraction à partir des feuilles de tabac. Le processus implique le séchage des feuilles, leur broyage en une poudre fine, puis l’utilisation de solvants comme l’hexane ou l’éthanol pour extraire le solanésol. L’extrait est ensuite purifié par diverses techniques chromatographiques afin d’obtenir du solanésol pur .

Analyse Des Réactions Chimiques

Types de réactions : Le solanésol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de plusieurs doubles liaisons non conjuguées dans sa structure .

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le solanésol, conduisant à la formation de divers dérivés oxydés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire le solanésol, ce qui entraîne la formation de dérivés réduits.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés réduits et des dérivés substitués, qui ont diverses applications dans les produits pharmaceutiques et autres industries .

4. Applications de la recherche scientifique

Le solanésol a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Le solanésol est unique en raison de sa structure polyisoprénoïde à longue chaîne et de son rôle d’intermédiaire dans la synthèse de molécules bioactives. Les composés similaires comprennent :

Vitamine K2 : Autre composé polyisoprénoïde, la vitamine K2 est essentielle à la coagulation sanguine et à la santé des os.

Terpènes et terpénoïdes : Il s’agit d’une vaste classe de composés organiques dérivés d’unités d’isoprène, similaires au solanésol, et qui possèdent diverses activités biologiques.

Activité Biologique

Solanesol is a naturally occurring polyisoprenoid alcohol predominantly found in the tobacco plant and other Solanaceae family members. Its unique structure and properties have garnered attention for various biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to elucidate its medicinal potential.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with multiple double bonds, which contribute to its biological activities. The presence of non-conjugated double bonds enhances its ability to scavenge free radicals, making it a potent antioxidant.

Antioxidant Activity

This compound exhibits strong antioxidant properties, comparable to Trolox, particularly in scavenging superoxide anions and hydroxyl radicals. Research has shown that this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme crucial for cellular protection against oxidative stress. For instance:

- Study by Yao et al. demonstrated that this compound protected human hepatic L02 cells from ethanol-induced oxidative injury by upregulating HO-1 and heat shock protein 70 .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various mechanisms:

- In vitro studies indicated that this compound could inhibit lipopolysaccharide-stimulated cytokine production via activation of p38 MAPK and Akt signaling pathways .

- In vivo research involving rats with ligature-induced periodontitis revealed that this compound administration reduced systemic oxidative stress and pro-inflammatory cytokine levels .

Neuroprotective Potential

Recent studies highlight the neuroprotective effects of this compound:

- Research by Matthews et al. indicated that this compound improved behavioral deficits in a rat model of intracerebral hemorrhage when administered alone or in combination with standard therapies like Donepezil and Memantine .

- Another study found that this compound treatment restored mitochondrial function and reduced inflammatory markers in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- It has been reported to possess antibacterial, antifungal, and antiviral activities against various pathogens. A review highlighted its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

- Xiao et al. synthesized diacid solanesyl 5-fluorouracil ester derivatives that demonstrated promising antitumor activity with low toxicity .

- Molecular dynamics simulations have confirmed this compound's interaction with focal adhesive kinase, indicating its role as an anticancer agent through modulation of cell signaling pathways .

Table: Summary of Biological Activities of this compound

Neuroprotective Effects in Rats

A pivotal study investigated the effects of long-term administration of this compound on rats subjected to intracerebral hemorrhage. The results indicated significant improvements in behavioral and neurochemical deficits when this compound was administered alongside conventional treatments.

Antioxidant Activity in Hepatic Cells

Research demonstrated that this compound could mitigate ethanol-induced oxidative damage in hepatic cells by enhancing cellular antioxidant defenses through HO-1 upregulation.

Propriétés

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.